(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a hydroxyl group and a carboxylic acid group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of cyclohexadiene derivatives followed by oxidation to introduce the hydroxyl and carboxylic acid groups. The reaction conditions typically involve the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclohex-3-ene-1,5-dione.
Reduction: Formation of cyclohex-3-ene-1-methanol.
Substitution: Formation of 5-chlorocyclohex-3-ene-1-carboxylic acid.
Scientific Research Applications
(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-hydroxycyclohex-3-ene-1-methanol: Contains a hydroxyl group but lacks the carboxylic acid group, affecting its solubility and reactivity.
Cyclohex-3-ene-1,5-dione: Contains two carbonyl groups, leading to different chemical properties and applications.
Uniqueness
(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H10O3 |
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Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
CNPPQIVHKLYCGG-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=C[C@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
C1C=CC(CC1C(=O)O)O |
Origin of Product |
United States |
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